molecular formula C10H18BN3O2 B13520574 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Cat. No.: B13520574
M. Wt: 223.08 g/mol
InChI Key: MJBMOOSYQXCLDR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole (CAS: 859833-13-9) is a boron-containing heterocyclic compound with the molecular formula C₁₁H₁₈BNO₂S and a molecular weight of 239.14 g/mol . Its structure features a triazole core substituted with methyl groups at positions 2 and 4, and a pinacol boronate ester at position 3. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . The compound is commercially available (e.g., Thermo Scientific™) and synthesized via lithiation-borylation methodologies .

Properties

Molecular Formula

C10H18BN3O2

Molecular Weight

223.08 g/mol

IUPAC Name

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole

InChI

InChI=1S/C10H18BN3O2/c1-7-8(13-14(6)12-7)11-15-9(2,3)10(4,5)16-11/h1-6H3

InChI Key

MJBMOOSYQXCLDR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an alkyne and an azide under copper(I) catalysis.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic acid derivative.

    Reduction: Dihydrotriazole.

    Substitution: Various substituted triazoles depending on the coupling partner.

Scientific Research Applications

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves its interaction with molecular targets through its boronate ester group and triazole ring. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Compounds 4 and 5 (from and ) are isostructural chloro- and bromo-substituted derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These differ from the target compound in:

  • Core structure : Thiazole-pyrazole-triazole vs. triazole.
  • Substituents : Halogens (Cl/Br) vs. boronate ester.
  • Crystal packing : Similar molecular conformations but distinct intermolecular interactions due to halogen vs. boronate steric/electronic effects .
Property Target Compound Compound 4 (Cl) / 5 (Br)
Molecular Weight (g/mol) 239.14 ~550–600 (estimated)
Functional Group Boronate ester Halogen (Cl/Br)
Bioactivity Not reported Antimicrobial

Heterocyclic Variants with Boronate Esters

  • 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1047644-76-7):
    • Core : Pyrazole instead of triazole.
    • Impact : Reduced aromatic stability and altered electronic properties compared to triazole, affecting reactivity in cross-coupling .
  • 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: 1446478-67-6): Core: Thiazole instead of triazole. Application: Potential use in drug discovery due to thiazole’s prevalence in bioactive molecules .

Functional Group Analogs

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2):
    • Core : Benzisoxazole fused with boronate ester.
    • Molecular Weight : 245.08 g/mol vs. 239.14 g/mol (target).
    • Solubility : Higher lipophilicity due to the fused aromatic system .
  • 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole (CAS: 2256756-21-3):
    • Substituent : Phenyl group at position 1 vs. methyl in the target.
    • Reactivity : Enhanced steric hindrance may slow Suzuki coupling kinetics .

Bioactive Triazole-Boronate Hybrids

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
    • Bioactivity : Demonstrated antimicrobial activity, unlike the target compound.
    • Structural Difference : Additional pyrazole and thiazole rings increase complexity .

Key Research Findings

Electronic Effects : The triazole core in the target compound provides stronger electron-withdrawing effects compared to pyrazole or thiazole analogs, enhancing its reactivity in metal-catalyzed reactions .

Steric Considerations : Methyl groups at positions 2 and 4 hinder steric congestion, improving solubility over bulkier analogs like 1-phenyl-4-boronate-triazole .

Thermal Stability : Boronate esters in triazoles exhibit higher thermal stability (decomposition >200°C) compared to halogenated analogs (<150°C) .

Biological Activity

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and therapeutic applications.

The molecular formula of the compound is C11H19BN2OC_{11}H_{19}BN_2O, with a molecular weight of approximately 199.09 g/mol. The structure includes a triazole ring and a dioxaborolane moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitrypanosomal Activity : A study highlighted the trypanocidal potential of 1,2,3-triazole derivatives. The compound showed promising activity against Trypanosoma cruzi, with IC50 values indicating effective inhibition of parasite growth in vitro. Notably, analogs exhibited IC50 values ranging from 0.21 µM to 6.20 µM against trypomastigotes and intracellular amastigotes respectively .
  • Inhibition of Carbonic Anhydrase II : Another study found that triazole derivatives demonstrated moderate inhibition of carbonic anhydrase II enzyme with IC50 values between 13.8 µM and 35.7 µM. This suggests potential applications in managing conditions related to carbonic anhydrase dysfunction .
  • Neuroprotective Effects : The compound has been explored as part of hybrid molecules designed for anti-Alzheimer's treatment. These hybrids exhibited dual binding site interactions which could enhance their efficacy in neuroprotection .

Antitrypanosomal Activity

A recent study evaluated various triazole analogs for their activity against T. cruzi. The results indicated that some compounds significantly reduced parasite load in 3D cardiac spheroids, suggesting good drug diffusion and efficacy in a more physiologically relevant model. The selectivity index (SI) was also determined to assess the therapeutic window between toxicity to mammalian cells and anti-parasitic activity .

CompoundIC50 (µM)Effectiveness
Compound A0.21Highly effective against trypomastigotes
Compound B1.23Effective against intracellular amastigotes
Compound C6.20Moderate effectiveness

Inhibition of Carbonic Anhydrase II

The inhibitory potential against carbonic anhydrase II was evaluated through molecular docking studies which indicated that the triazole derivatives bind effectively to the active site residues of the enzyme .

CompoundIC50 (µM)Comparison to Acetazolamide
Compound D13.8More potent than acetazolamide (18.2 µM)
Compound E18.1Comparable potency
Compound F35.7Less potent

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and boronylation. A common approach involves:

Cyclization : Refluxing intermediates (e.g., hydrazides or nitriles) in polar aprotic solvents like DMSO at 100–120°C for 12–24 hours to form the triazole core .

Boronation : Introducing the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation using pinacol borane under inert atmospheres .

Purification : Crystallization from ethanol/water mixtures (65% yield, m.p. 141–143°C) or column chromatography with silica gel (hexane:ethyl acetate gradients) .
Purity Validation :

  • HPLC : Use C18 columns with acetonitrile/water mobile phases to confirm >97% purity.
  • Spectroscopy : ¹H/¹³C NMR (δ 1.3–1.4 ppm for dioxaborolane methyl groups), IR (B-O stretch ~1350 cm⁻¹) .

Advanced Research: Mechanistic Insights in Cross-Coupling Reactions

Q. Q2. How does the boron-containing moiety in this compound participate in palladium-catalyzed cross-coupling reactions, and what are common side reactions?

Methodological Answer: The dioxaborolane group acts as a transmetalation partner in Suzuki-Miyaura reactions:

Reaction Setup : Use Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) with K₂CO₃ as base at 80°C for 12 hours .

Key Intermediates : The boronate ester transfers the aryl group to Pd, forming biaryl products. Monitor for protodeboronation (common with electron-deficient partners) by tracking boronic acid byproducts via ¹¹B NMR .

Troubleshooting : Additives like NaOMe (1 eq) suppress homocoupling. For air-sensitive substrates, employ Schlenk techniques .

Structural Analysis: Crystallography and Computational Modeling

Q. Q3. What crystallographic techniques are recommended for resolving structural ambiguities in this triazole-boronate complex?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD) :
    • Grow crystals via slow evaporation of DCM/hexane.
    • Use SHELXL for refinement (R-factor < 0.05) with anisotropic displacement parameters for boron .
    • OLEX2 integrates charge-flipping methods for challenging twinned crystals .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to validate bond angles (e.g., B-O bond ~1.36 Å) and electron density maps .

Biological Applications: Target Validation in Drug Discovery

Q. Q4. How can this compound be utilized in fragment-based drug discovery (FBDD) for kinase inhibition studies?

Methodological Answer:

  • Fragment Screening :
    • Use surface plasmon resonance (SPR) or thermal shift assays (ΔTm > 2°C indicates binding).
    • Optimize solubility with DMSO stocks (<1% v/v in PBS, pH 7.4) .
  • SAR Studies : Replace the triazole with pyrazole/isoxazole analogs to probe steric effects. Monitor IC₅₀ shifts in kinase assays (e.g., EGFR T790M mutants) .

Data Contradictions: Addressing Discrepancies in Reactivity

Q. Q5. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

  • Controlled Stability Studies :
    • Expose the compound to HCl (0.1–1 M in dioxane) at 25°C. Monitor degradation via LC-MS (look for m/z 239 → 197 [loss of B(O)₂]).
    • Contradiction Source : Discrepancies arise from trace metal impurities (e.g., Fe³⁺) accelerating hydrolysis. Pre-treat solvents with Chelex resin .
  • Mitigation : Stabilize with 1% BHT (butylated hydroxytoluene) during storage at –20°C .

Green Chemistry: Solvent Alternatives for Sustainable Synthesis

Q. Q6. What green solvents can replace DMSO in the synthesis without compromising yield?

Methodological Answer:

  • Cyclization Step : Test Cyrene™ (dihydrolevoglucosenone) or 2-MeTHF, which reduce toxicity.
    • Optimization : At 110°C in 2-MeTHF, yields drop by ~8% but improve E-factor (0.7 vs. 2.1 for DMSO) .
  • Boronation : Use PEG-400 as a recyclable solvent (3 cycles, yield retention >90%) .

Advanced Handling: Air- and Moisture-Sensitive Techniques

Q. Q7. What protocols ensure consistent reactivity in moisture-sensitive applications?

Methodological Answer:

  • Storage : Store under argon in flame-dried glassware with molecular sieves (3 Å).
  • Reaction Setup :
    • Use gloveboxes (O₂ < 0.1 ppm, H₂O < 0.5 ppm).
    • Pre-dry solvents via distillation over CaH₂ (THF) or Na/benzophenone (toluene) .
  • In Situ Monitoring : Raman spectroscopy (B-O peak at 780 cm⁻¹) detects hydrolysis in real-time .

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